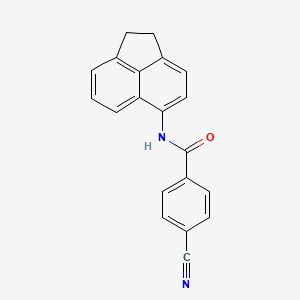

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a versatile chemical compound with a unique structure that allows for diverse applications across various fields, ranging from pharmaceuticals to material science. Its structure includes a cyano group, a benzamide moiety, and an acenaphthylene derivative, making it a promising compound for future discoveries.

Vorbereitungsmethoden

The synthesis of 4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Analyse Chemischer Reaktionen

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions, forming a variety of heterocyclic compounds.

Common reagents used in these reactions include triethylamine, phenacyl bromide, and ethanolic mercuric oxide . Major products formed from these reactions include pyrrole derivatives and other heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has numerous scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.

Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable tool in biochemical research.

Medicine: Its potential in evolving better chemotherapeutic agents has drawn the attention of researchers in the pharmaceutical industry.

Industry: The compound’s unique structure allows for its use in material science, including the development of new polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide involves its interaction with molecular targets and pathways in biological systems. The cyano and benzamide groups play crucial roles in its reactivity and interactions with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can be compared with other similar compounds, such as:

N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are used extensively in heterocyclic synthesis.

Aryl cyanoacetamides: These derivatives have similar structures and are also utilized in the synthesis of biologically active compounds.

The uniqueness of this compound lies in its acenaphthylene derivative, which provides distinct chemical and biological properties compared to other cyanoacetamides.

Biologische Aktivität

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications in therapeutic contexts, supported by data from various studies.

Chemical Structure and Properties

The compound features a unique structure combining a cyano group with a benzamide moiety, linked to a dihydroacenaphthylene framework. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano and benzamide groups enhance its reactivity and facilitate interactions with enzymes and receptors involved in various biochemical pathways. These interactions can lead to modulation of cellular processes, including apoptosis and cell proliferation.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have demonstrated that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. For instance, a study showed that compounds derived from acenaphthene exhibited significant antitumor activity in vitro against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties. In vitro tests indicated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Antitumor Efficacy

A detailed study evaluated the antitumor effects of this compound on various human lung cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| This compound | A549 | 10.5 ± 1.2 | 2D |

| This compound | HCC827 | 15.3 ± 0.9 | 2D |

| This compound | NCI-H358 | 12.8 ± 1.0 | 2D |

These findings indicate that the compound has promising antitumor activity with varying efficacy across different cancer cell lines.

Antimicrobial Testing

In another study assessing antimicrobial properties, the compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that this compound may be effective against certain bacterial strains.

Eigenschaften

IUPAC Name |

4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c21-12-13-4-6-16(7-5-13)20(23)22-18-11-10-15-9-8-14-2-1-3-17(18)19(14)15/h1-7,10-11H,8-9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDDLWKLCXUBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.